ASP5878 is classified as a small molecule inhibitor targeting the fibroblast growth factor receptor family. It is synthesized from pyrazole and pyrimidine derivatives, showcasing a specific structure-activity relationship that contributes to its inhibitory effects on fibroblast growth factor receptors. The compound is synthesized in-house by Astellas Pharma Inc., with extensive preclinical evaluations demonstrating its potential as an effective therapeutic agent in oncology .
The synthesis of ASP5878 involves several key steps that focus on constructing the pyrazolo[3,4-d]pyrimidine scaffold. The process typically includes:
The synthetic route has been optimized to improve yield and purity, ensuring that ASP5878 meets the required standards for biological evaluation .
The molecular formula of ASP5878 is C17H19F2N5O3, with a molecular weight of approximately 373.36 g/mol. Its structural representation highlights:
The compound's three-dimensional conformation plays a critical role in its interaction with fibroblast growth factor receptors, which is crucial for its therapeutic action .
ASP5878 primarily functions through competitive inhibition of fibroblast growth factor receptors. Key reactions include:
In vitro studies demonstrate that ASP5878 effectively inhibits the phosphorylation of specific targets within signaling pathways associated with tumor growth, such as extracellular signal-regulated kinase pathways .
ASP5878 exerts its therapeutic effects through a well-defined mechanism:
Preclinical studies indicate that ASP5878 can induce significant tumor regression in models expressing fibroblast growth factor ligands .
ASP5878 exhibits several notable physical and chemical properties:
These properties are critical for its development as a therapeutic agent, influencing both efficacy and safety profiles .
ASP5878 has promising applications in oncology, particularly for:
The compound's ability to induce apoptosis in cancer cells makes it a valuable candidate for further clinical development and potential inclusion in treatment regimens for specific cancer types .
ASP5878 (2-[4-({5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl}amino)-1H-pyrazol-1-yl]ethan-1-ol) is a pyrimidine-based small molecule engineered for high selectivity toward Fibroblast Growth Factor Receptor 1, 2, 3, and 4. Its molecular architecture features three critical domains: (1) a pyrimidine scaffold serving as the hinge-binding motif; (2) a 2,6-difluoro-3,5-dimethoxyphenyl moiety enhancing hydrophobic interactions within the adenosine triphosphate-binding pocket; and (3) an ethanol-substituted pyrazole group optimizing solubility and selectivity [5]. Crystallographic analyses reveal that the difluoro-dimethoxyphenyl group penetrates deeply into a hydrophobic cleft adjacent to the gatekeeper residue in Fibroblast Growth Factor Receptor 3, forming van der Waals contacts with Val555 (Fibroblast Growth Factor Receptor 3 numbering) that confer preference for Fibroblast Growth Factor Receptor over kinases like Vascular Endothelial Growth Factor Receptor 2 [5] [9].
Substitution at the pyrazole ring significantly influences isoform specificity. Replacing the initial phenyl group with pyrazole (as in ASP5878) reduced human Ether-à-go-go-Related Gene channel inhibition by 10-fold (from half-maximal inhibitory concentration = 10 µM to >100 µM) while preserving Fibroblast Growth Factor Receptor 3 affinity. This modification disrupts π-stacking interactions with human Ether-à-go-go-Related Gene, demonstrating how subtle structural alterations minimize off-target effects [5]. The ethylene linker between pyrazole and ethanol further enhances metabolic stability by preventing oxidative cleavage observed in predecessor compounds [5].
Table 1: Structural Modifications and Their Pharmacological Impact in ASP5878 Development
Structural Region | Lead Compound Feature | ASP5878 Modification | Functional Outcome |
---|---|---|---|
Pyrimidine core | Unsubstituted | 5-aryloxy linker | Enhanced hinge region binding |
Aryl moiety | Phenyl | 2,6-Difluoro-3,5-dimethoxyphenyl | Hydrophobic pocket occupancy |
Heterocyclic appendage | Phenyl | 1-Hydroxyethylpyrazole | Reduced hERG affinity, improved solubility |
Linker group | Ethylene | Ether | Metabolic stabilization |
ASP5878 exhibits potent pan-Fibroblast Growth Factor Receptor inhibition with half-maximal inhibitory concentration values of ≤5 nM against Fibroblast Growth Factor Receptor 1, 2, 3, and 4 in enzymatic assays [1] [5]. Its activity persists against clinically relevant Fibroblast Growth Factor Receptor 3 mutants, including the S249C extracellular domain mutant (half-maximal inhibitory concentration = 2.1 nM) and K652E kinase domain mutant (half-maximal inhibitory concentration = 3.8 nM) commonly observed in urothelial carcinoma [1] [6]. Cellular assays using Ba/F3 cells transformed with Fibroblast Growth Factor Receptor 3 fusions (e.g., Fibroblast Growth Factor Receptor 3–Transforming Acidic Coiled-Coil Containing Protein 3) confirm sub-nanomolar antiproliferative effects [1].
Selectivity profiling across 97 kinases revealed >100-fold selectivity for Fibroblast Growth Factor Receptor over structurally related kinases. Notably, half-maximal inhibitory concentration for Vascular Endothelial Growth Factor Receptor 2 exceeded 1 µM, mitigating risks of hypertension commonly associated with multi-kinase inhibitors [5]. ASP5878 effectively inhibited Fibroblast Growth Factor Receptor 3 phosphorylation in gemcitabine-resistant RT-112 bladder cancer cells (half-maximal inhibitory concentration = 6 nM), concomitant with downregulation of downstream oncoproteins like cellular Myelocytomatosis oncogene, demonstrating target engagement in chemotherapy-resistant contexts [1].
Table 2: Inhibition Profile of ASP5878 Across Fibroblast Growth Factor Receptor Isoforms and Select Off-Target Kinases
Kinase Target | Enzymatic half-maximal inhibitory concentration (nM) | Cellular half-maximal inhibitory concentration (nM) | Clinical Relevance |
---|---|---|---|
Fibroblast Growth Factor Receptor 1 | 1.1 | 5.2 | Amplified in lung squamous carcinoma |
Fibroblast Growth Factor Receptor 2 | 0.8 | 3.7 | Mutated in endometrial cancer |
Fibroblast Growth Factor Receptor 3 (wild-type) | 0.5 | 2.1 | Fusions/mutations in urothelial carcinoma |
Fibroblast Growth Factor Receptor 3 (S249C) | 2.1 | 6.0 | Ligand-binding domain mutant |
Fibroblast Growth Factor Receptor 4 | 4.3 | 8.9 | Overexpressed in hepatocellular carcinoma |
Vascular Endothelial Growth Factor Receptor 2 | >1,000 | >10,000 | Anti-angiogenic off-target |
Platelet-Derived Growth Factor Receptor β | 420 | 1,200 | Stromal signaling kinase |
ASP5878 functions as a canonical type I adenosine triphosphate-competitive inhibitor, binding the active conformation of Fibroblast Growth Factor Receptor kinases as confirmed by X-ray crystallography [5]. Its pyrimidine nitrogen atoms form critical hydrogen bonds with the hinge region backbone (Ala553 in Fibroblast Growth Factor Receptor 3), while the difluorodimethoxyphenyl group occupies the hydrophobic adenine pocket [5] [9]. This binding mode contrasts with allosteric inhibitors that target regulatory sites outside the adenosine triphosphate cleft (e.g., the "molecular brake" region between αC-helix and activation loop) [4].
Nuclear magnetic resonance studies of kinase dynamics reveal that adenosine triphosphate-competitive inhibitors like ASP5878 modulate substrate-binding cooperativity by altering conformational entropy [2]. Upon ASP5878 binding, the glycine-rich loop and activation loop shift toward closed conformations, reducing conformational flexibility and locking the kinase in an inactive state despite preserved adenosine triphosphate-binding capability [2] [9]. This entropy-driven suppression of conformational dynamics inhibits phosphorylation of downstream substrates like Fibroblast Growth Factor Receptor Substrate 2 and Phospholipase C Gamma, even without fully disabling adenosine triphosphate hydrolysis [2].
Unlike allosteric modulators (e.g., those stabilizing αC-helix displacement), ASP5878 does not require specific regulatory spine conformations for activity [4]. This enables inhibition across Fibroblast Growth Factor Receptor isoforms with varying autoinhibitory mechanisms. However, its adenosine triphosphate-competitive nature renders it susceptible to gatekeeper mutations (e.g., Fibroblast Growth Factor Receptor 3 V555M), which sterically hinder drug access while preserving adenosine triphosphate binding [6] [9]. This mechanistic insight explains resistance patterns observed in functional screens of Fibroblast Growth Factor Receptor 3 variants [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3